molecular formula C24H30ClN3O4S B11331317 1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide

Cat. No.: B11331317
M. Wt: 492.0 g/mol
InChI Key: FAYZEBBPAISUPY-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C23H29ClN2O4S. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the methanesulfonyl group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and carbamoylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE
  • 1-[(3-BROMOPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl and methanesulfonyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C24H30ClN3O4S

Molecular Weight

492.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-[2-(2-methylpropylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H30ClN3O4S/c1-17(2)15-26-24(30)21-8-3-4-9-22(21)27-23(29)19-10-12-28(13-11-19)33(31,32)16-18-6-5-7-20(25)14-18/h3-9,14,17,19H,10-13,15-16H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

FAYZEBBPAISUPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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